molecular formula C13H8ClN3O B12271290 2-Chloro-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine

2-Chloro-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No.: B12271290
M. Wt: 257.67 g/mol
InChI Key: ZVKBVRFDHIKPBW-UHFFFAOYSA-N
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Description

2-Chloro-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a phenyl-1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-6-hydrazinylpyridine with benzonitrile oxide, which is generated in situ from benzohydroximoyl chloride and a base. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical choices.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyridine derivative, while oxidation might lead to the formation of oxadiazole N-oxides .

Scientific Research Applications

2-Chloro-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine in biological systems involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine: Similar structure but different substitution pattern.

    3-(2-Chloropyridin-6-yl)-1,2,4-oxadiazole: Another oxadiazole derivative with a pyridine ring.

    5-(2-Chloropyridin-6-yl)-3-phenyl-1,2,4-oxadiazole: Similar core structure with different substituents.

Uniqueness

2-Chloro-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity.

Properties

Molecular Formula

C13H8ClN3O

Molecular Weight

257.67 g/mol

IUPAC Name

5-(6-chloropyridin-2-yl)-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C13H8ClN3O/c14-11-8-4-7-10(15-11)13-16-12(17-18-13)9-5-2-1-3-6-9/h1-8H

InChI Key

ZVKBVRFDHIKPBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=CC=C3)Cl

Origin of Product

United States

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